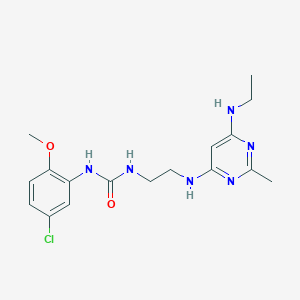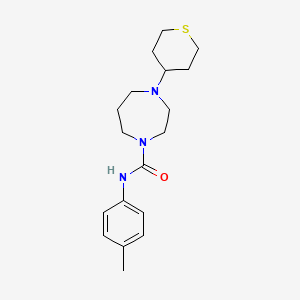
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide, also known as TTP488, is a small molecule that has been studied for its potential therapeutic uses in various diseases. It was originally developed as an inhibitor of the receptor for advanced glycation end products (RAGE), a protein that has been implicated in the pathogenesis of many chronic diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide' involves the reaction of p-toluidine with succinic anhydride to form N-(p-tolyl)succinimide, which is then reacted with tetrahydro-2H-thiopyran-4-carboxylic acid to form 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide. This intermediate is then reduced with sodium borohydride to form the desired compound.
Starting Materials
p-toluidine, succinic anhydride, tetrahydro-2H-thiopyran-4-carboxylic acid, sodium borohydride
Reaction
Step 1: p-toluidine is reacted with succinic anhydride in the presence of a catalyst such as pyridine to form N-(p-tolyl)succinimide., Step 2: N-(p-tolyl)succinimide is then reacted with tetrahydro-2H-thiopyran-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide., Step 3: The intermediate 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)succinimide is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form the desired compound 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide.
作用機序
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide works by inhibiting the receptor for advanced glycation end products (RAGE), a protein that is involved in many pathological processes. RAGE is expressed on the surface of many cell types, including neurons, endothelial cells, and immune cells. When RAGE is activated by its ligands, such as advanced glycation end products (AGEs), it triggers a cascade of signaling events that lead to inflammation, oxidative stress, and cell death.
By inhibiting RAGE, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce the harmful effects of RAGE activation in various diseases. For example, in Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce the accumulation of amyloid beta by inhibiting the interaction between RAGE and amyloid beta. In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can reduce inflammation and oxidative stress by inhibiting the interaction between RAGE and its ligands. In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can inhibit tumor growth and metastasis by inhibiting the expression of RAGE.
生化学的および生理学的効果
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to have several biochemical and physiological effects in various diseases. In Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the accumulation of amyloid beta and improve cognitive function in animal models. In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce inflammation and oxidative stress and improve glucose metabolism in animal models. In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for RAGE. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide can be easily synthesized in the lab using standard organic chemistry techniques, and its small size allows it to penetrate cells and tissues more easily than larger molecules. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide is also highly specific for RAGE, which reduces the risk of off-target effects.
However, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide also has some limitations for lab experiments. One limitation is its relatively low potency, which may require higher concentrations to achieve therapeutic effects. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or other solubilization techniques.
将来の方向性
There are several future directions for the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide. One direction is the development of more potent analogs of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide that can achieve therapeutic effects at lower concentrations. Another direction is the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide in combination with other therapies, such as anti-amyloid drugs in Alzheimer's disease or chemotherapy in cancer. Finally, the study of 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide in human clinical trials will be necessary to determine its safety and efficacy in humans.
科学的研究の応用
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential therapeutic uses in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the accumulation of amyloid beta, a protein that forms plaques in the brain and is thought to contribute to the development of the disease. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In diabetes, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential to reduce inflammation and oxidative stress, two processes that contribute to the development of complications associated with the disease. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of diabetes.
In cancer, 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been studied for its potential to inhibit the growth and metastasis of cancer cells. 4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide has been shown to reduce the expression of RAGE, a protein that is overexpressed in many types of cancer and is thought to contribute to tumor growth and metastasis.
特性
IUPAC Name |
N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-15-3-5-16(6-4-15)19-18(22)21-10-2-9-20(11-12-21)17-7-13-23-14-8-17/h3-6,17H,2,7-14H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILQVQRSHVNEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tetrahydro-2H-thiopyran-4-yl)-N-(p-tolyl)-1,4-diazepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)
![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)
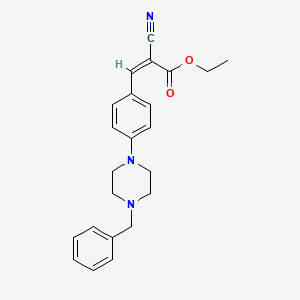
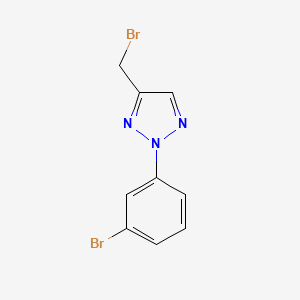
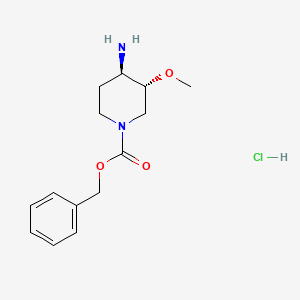
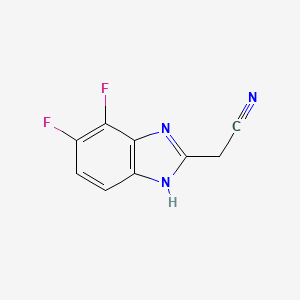
![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)
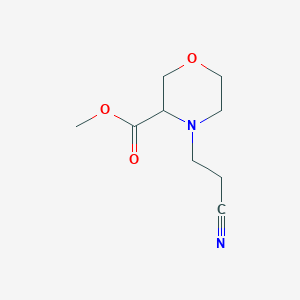
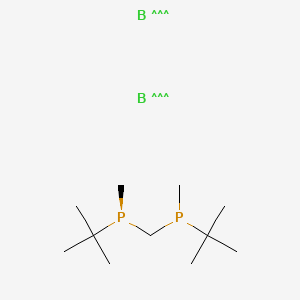
![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
